

Gatifloxacin: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and structural elucidation of **gatifloxacin**, a fourth-generation fluoroquinolone antibiotic. The information is curated for researchers, scientists, and drug development professionals, with a focus on delivering precise data and detailed methodologies.

Chemical Properties of Gatifloxacin

Gatifloxacin is a synthetic broad-spectrum antibacterial agent.[1] Its chemical and physical properties are summarized in the table below, providing a foundational understanding of the molecule for research and development purposes.



Property	Value	Reference(s)
IUPAC Name	1-cyclopropyl-6-fluoro-8- methoxy-7-(3-methylpiperazin- 1-yl)-4-oxoquinoline-3- carboxylic acid	[1]
Chemical Formula	C19H22FN3O4	[1]
Molecular Weight	375.4 g/mol	[1]
Appearance	White to pale yellow crystalline powder	[2]
Melting Point	182-185 °C	[2]
рКа	Not explicitly found	
Solubility	pH-dependent. Freely soluble in acidic conditions.	[2]

Structure Elucidation of Gatifloxacin

The definitive structure of **gatifloxacin** has been elucidated and confirmed through a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. These methods provide detailed insights into the molecular connectivity, atomic arrangement, and three-dimensional structure of the compound.

Experimental Protocols for Structure Elucidation

The following sections detail the generalized experimental protocols for the key analytical techniques used in the structural elucidation of **gatifloxacin**.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **gatifloxacin**, ¹H NMR and ¹³C NMR are crucial for assigning the positions of protons and carbons within the molecular structure.

Sample Preparation:



A small amount of **gatifloxacin** is dissolved in a deuterated solvent, such as Deuterium Oxide (D_2O) or Dimethyl Sulfoxide- d_6 (DMSO- d_6), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-10 mg/mL.

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-15 ppm.
 - Number of Scans: 16-64 scans, depending on the concentration.
 - Relaxation Delay: 1-5 seconds.
- 13C NMR:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.

Data Interpretation:

The chemical shifts (δ) and coupling constants (J) from the ¹H and ¹³C NMR spectra are analyzed to assign each signal to a specific proton and carbon atom in the **gatifloxacin** molecule. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignments.







Mass spectrometry provides information about the molecular weight and fragmentation pattern of **gatifloxacin**, which helps in confirming its elemental composition and structural features. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common technique used for this purpose.

Sample Preparation:

A dilute solution of **gatifloxacin** is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol with a small amount of formic acid to promote protonation.

Instrumentation and Parameters:

- Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]+.
- MS Scan: A full scan is performed to determine the mass-to-charge ratio (m/z) of the molecular ion.
- MS/MS Scan: The molecular ion is selected and subjected to collision-induced dissociation
 (CID) to generate fragment ions. The fragmentation pattern provides structural information.

Fragmentation Pattern of Gatifloxacin:

The fragmentation of **gatifloxacin** in ESI-MS/MS typically involves the loss of small neutral molecules from the protonated molecule. Common fragmentation pathways for fluoroquinolones include the cleavage of the piperazine ring and the loss of CO₂ from the carboxylic acid group.[3]

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the **gatifloxacin** molecule. **Gatifloxacin** is known to exist in multiple crystalline forms, including hydrates and solvates.[4]

Crystal Growth:



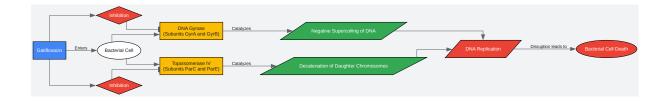
Single crystals of **gatifloxacin** suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent or by controlled cooling. Various solvents and conditions can lead to different crystalline forms.[5]

Data Collection and Structure Solution:

- A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic Xray beam.
- The diffraction pattern is collected using a detector.
- The collected data is processed to determine the unit cell dimensions and the intensities of the reflections.
- The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

Mechanism of Action of Gatifloxacin

Gatifloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. The inhibition of these enzymes leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death.[6]



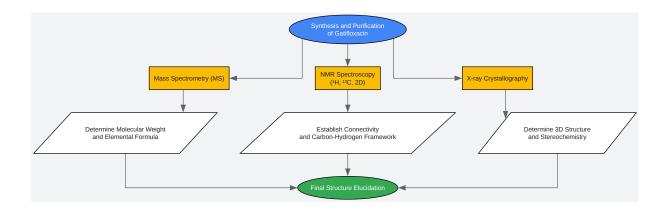
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Caption: Mechanism of action of Gatifloxacin.

Experimental Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like **gatifloxacin** follows a logical workflow, integrating various analytical techniques to build a complete picture of the molecule.



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Caption: Workflow for the structure elucidation of **Gatifloxacin**.

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- To cite this document: BenchChem. [Gatifloxacin: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562190#gatifloxacin-chemical-properties-and-structure-elucidation]

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